REACTION_CXSMILES
|
O[N:2]=[C:3]1[CH:7]([CH3:8])[S:6][CH:5]([CH3:9])[CH:4]1[C:10]([O:12][CH3:13])=[O:11].Cl>C(OCC)C>[NH2:2][C:3]1[C:4]([C:10]([O:12][CH3:13])=[O:11])=[C:5]([CH3:9])[S:6][C:7]=1[CH3:8]
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Name
|
tetrahydro-4-(hydroxyimino)-2,5-dimethyl-3-thiophenecarboxylic acid, methyl ester
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Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ON=C1C(C(SC1C)C)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach room temperature over fourteen hours
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml of water, neutralized with concentrated ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with 200 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The diethyl ether solution is washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(SC1C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |